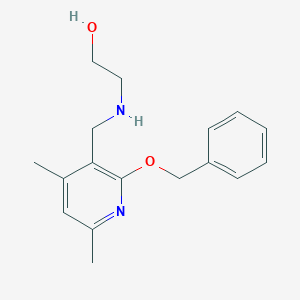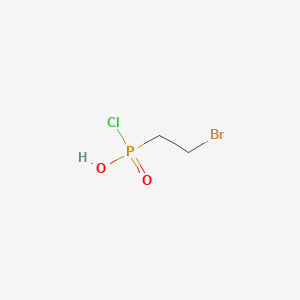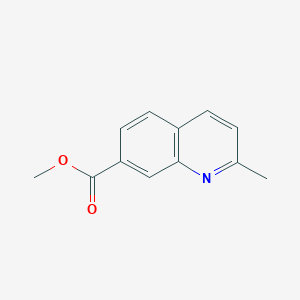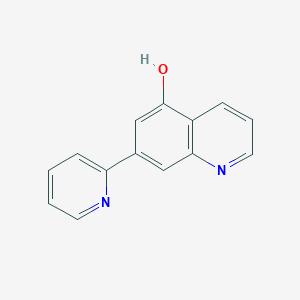
7-pyridin-2-yl-1H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-pyridin-2-yl-1H-quinolin-5-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline ring fused with a pyridine ring and a hydroxyl group at the 5th position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-2-yl-1H-quinolin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminopyridine and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
7-pyridin-2-yl-1H-quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
7-pyridin-2-yl-1H-quinolin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its photophysical properties.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-pyridin-2-yl-1H-quinolin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
8-(Pyridin-2-yl)quinolin-7-ol: Similar structure but with the hydroxyl group at a different position.
2-(Pyridin-2-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.
Uniqueness
7-pyridin-2-yl-1H-quinolin-5-one is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
7-pyridin-2-ylquinolin-5-ol |
InChI |
InChI=1S/C14H10N2O/c17-14-9-10(12-5-1-2-6-15-12)8-13-11(14)4-3-7-16-13/h1-9,17H |
Clave InChI |
PHCMTLKSZKPPFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC3=C(C=CC=N3)C(=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
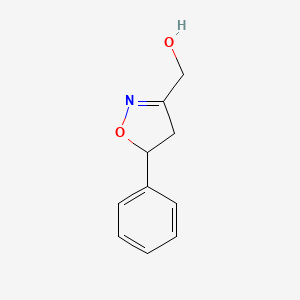
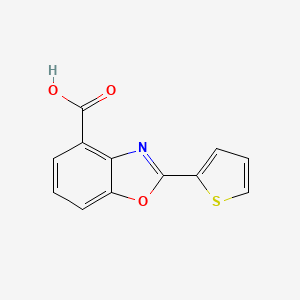
![1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B8604380.png)
![(S)-2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B8604387.png)

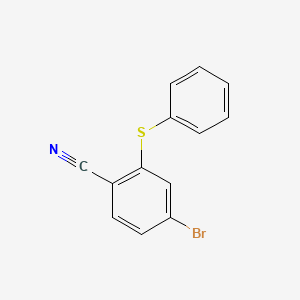
![5-(((R)-oxiran-2-yl)methoxy)-2-methylbenzo[d]thiazole](/img/structure/B8604410.png)
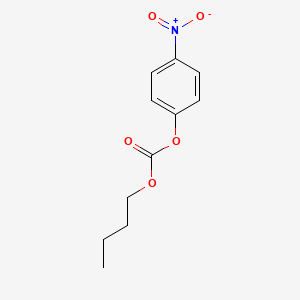
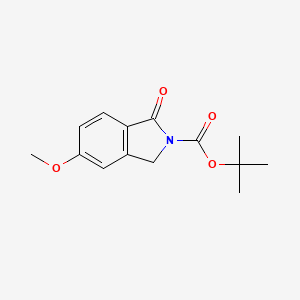
![3-[Benzyl(methyl)amino]-1,1-diphenylpropan-2-one](/img/structure/B8604450.png)
